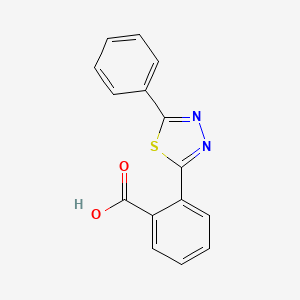![molecular formula C5H9NO2 B8686861 N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B8686861.png)
N-[(Oxolan-2-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Oxolan-2-yl)methylidene]hydroxylamine is an organic compound with the molecular formula C5H9NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The oxime functional group is characterized by the presence of a nitrogen atom bonded to a hydroxyl group and a carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(Oxolan-2-yl)methylidene]hydroxylamine can be synthesized through the reaction of tetrahydrofuran-2-carbaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde group reacting with hydroxylamine to form the oxime. The reaction can be carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of tetrahydrofuran-2-carbaldehyde oxime may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Additionally, purification steps, such as recrystallization or distillation, may be employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Oxolan-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under appropriate conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
N-[(Oxolan-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetrahydrofuran-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran-2-carbaldehyde: The parent compound without the oxime group.
Furan-2-carbaldehyde oxime: A similar compound with a furan ring instead of a tetrahydrofuran ring.
Cyclopentanone oxime: A structurally similar compound with a cyclopentane ring.
Uniqueness
N-[(Oxolan-2-yl)methylidene]hydroxylamine is unique due to the presence of both the tetrahydrofuran ring and the oxime functional group.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
N-(oxolan-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h4-5,7H,1-3H2 |
Clé InChI |
XONNUSQKKOZKSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















